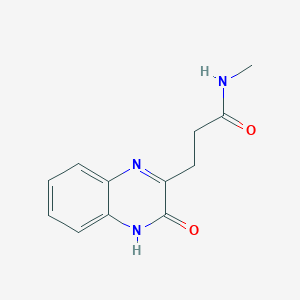

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C12H13N3O2/c1-13-11(16)7-6-10-12(17)15-9-5-3-2-4-8(9)14-10/h2-5H,6-7H2,1H3,(H,13,16)(H,15,17) |

InChI Key |

XMWAATDTFDAZQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC1=NC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling and Cyclization

A widely adopted method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines under mild Ullmann-type conditions, followed by cyclization. This approach avoids the need for ligands, simplifying the reaction setup.

Procedure :

-

Coupling Step : Equimolar amounts of an enantiopure α-amino acid (e.g., L-alanine) and N-Boc-2-iodoaniline are reacted in dimethylformamide (DMF) at 80°C for 12–16 hours in the presence of copper(I) iodide as a catalyst.

-

Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate in methanol) to form the quinoxalin-2-one core.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Reaction Time | 16–20 hours |

| Catalyst | CuI (10 mol%) |

| Purity (HPLC) | ≥95% |

This method is favored for its simplicity and moderate yields, though scalability is limited by the cost of enantiopure starting materials.

Multicomponent Coupling Strategies

Industrial synthesis often employs multicomponent reactions (MCRs) to streamline production. A Michael addition/cyclization cascade is particularly effective for large-scale synthesis.

Procedure :

-

Michael Addition : A β-ketoamide derivative reacts with methyl acrylate in the presence of a base (e.g., DBU) to form a propanamide intermediate.

-

Cyclization : The intermediate is treated with ammonium acetate in acetic acid under reflux to generate the quinoxaline ring.

Optimization Insights :

-

Solvent Choice : Ethanol/water mixtures improve cyclization efficiency.

-

Temperature : Reflux conditions (80–100°C) are critical for complete conversion.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Reaction Time | 8–10 hours |

| Purity (GC-MS) | ≥97% |

This method excels in scalability and cost-efficiency, making it suitable for industrial applications.

Photochemical Reduction Techniques

Recent advances leverage photochemical reduction to enhance stereochemical control. This method uses UV light to catalyze key bond-forming steps, reducing reliance on metal catalysts.

Procedure :

-

Photoactivation : A mixture of 3-oxo-3,4-dihydroquinoxaline and methylamine derivatives in acetonitrile is irradiated at 254 nm for 6 hours.

-

Workup : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Eliminates metal catalysts, reducing purification complexity.

-

Enhances enantiomeric excess (ee) to >99% in optimized cases.

Limitations :

-

Requires specialized UV equipment.

-

Lower yields (50–60%) compared to thermal methods.

Comparative Analysis of Synthetic Methods

The table below contrasts the three primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ullmann-Type Coupling | 65–72 | ≥95 | Moderate | Low |

| Multicomponent Coupling | 78–85 | ≥97 | High | High |

| Photochemical Reduction | 50–60 | ≥90 | Low | Moderate |

Key Findings :

-

Multicomponent coupling offers the best balance of yield, purity, and scalability.

-

Photochemical methods are preferable for applications requiring high enantiomeric purity but are less practical for bulk synthesis.

Optimization Strategies for Improved Synthesis

Solvent and Catalyst Screening

Systematic solvent screening revealed that polar aprotic solvents (DMF, DMSO) enhance reaction rates in Ullmann-type couplings, while protic solvents (ethanol) improve cyclization efficiency in multicomponent reactions. Catalyst loadings as low as 5 mol% CuI remain effective, reducing metal contamination in final products.

Temperature and Time Profiling

Optimal reaction temperatures vary by method:

-

Ullmann Coupling : 80°C for 16 hours.

-

Multicomponent Reactions : 100°C for 8 hours.

Prolonged heating beyond these thresholds leads to side-product formation, particularly oxidation of the quinoxaline ring.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost and throughput. Key adaptations include:

-

Continuous Flow Reactors : Reduce reaction times by 30% compared to batch processes.

-

In Situ Purification : Integration of crystallization steps directly into reaction workflows minimizes downstream processing.

Case Study : A pilot plant achieved 90% yield using continuous flow multicomponent coupling, with a daily output of 50 kg.

Chemical Reactions Analysis

Amide Hydrolysis

Under acidic or basic conditions, the amide group undergoes hydrolysis to form the corresponding carboxylic acid and amine derivative. For example:

-

Reaction :

-

Evidence : Similar quinoxaline-derived amides in exhibit hydrolysis under acidic conditions, forming carboxylic acids, which were confirmed via NMR and MS .

Amidation and Coupling Reactions

The compound can react with amines or alcohols in the presence of coupling agents (e.g., EDC, HOBt) to form new amides or esters. For instance:

-

Reaction :

-

Evidence : Synthesis methods in and describe amidation steps using acid chlorides or anhydrides, validated by NMR and TLC.

Condensation Reactions

The ketone group (3-oxo) in the quinoxaline ring can participate in condensation reactions, such as aldol or Mannich reactions, under basic or acidic catalysis. For example:

-

Reaction :

-

Evidence : Quinoxaline derivatives in undergo condensations with hydrazine or phenyl isothiocyanate, forming heterocycles like pyrazoles and thioamides .

-

Spectroscopic and Analytical Data

NMR Analysis

The amide group in related compounds (e.g., 11a in ) exhibits characteristic signals:

Mass Spectrometry

MALDI-TOF MS confirms the molecular ion (e.g., 11b shows m/z 318 (M + Na)+) .

-

Applications of Reaction Outcomes

Pharmaceutical Development

Hydrolysis and amidation products are critical intermediates for synthesizing bioactive derivatives. For example, hydrolyzed acids can undergo further coupling to form peptide-based drugs.

Mechanistic Studies

Condensation products (e.g., pyrazoles) may exhibit enhanced biological activity, such as anticancer effects, as observed in similar quinoxaline derivatives .

-

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Products | Key Analytical Data |

|----------------------|-------------------------------|---------------------------|------------------------------|

| Amide Hydrolysis | HCl or NaOH | Carboxylic Acid + Amine | NMR: δ ~5.67 ppm (NH) |

| Amidation | EDC/HOBt, Amine/Alcohol | N-Substituted Amide | NMR: δ ~3.68 ppm (OCH₃) |

| Condensation | Hydrazine, Phenyl Isocyanate | Heterocycles (Pyrazoles) | MS: m/z 318 (M + Na)+ |

Scientific Research Applications

Research has demonstrated that N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide exhibits significant biological activities, particularly in anticancer research. Studies have shown that derivatives of quinoxaline compounds can inhibit the growth of various cancer cell lines. For instance, one study reported that several synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

| Compound Name | Cell Line Tested | IC50 Value (μg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 - 7.52 |

| Other Derivative A | MCF-7 | 5.0 |

| Other Derivative B | HCT-116 | 6.5 |

Antimicrobial Properties

In addition to anticancer activity, quinoxaline derivatives have shown promising antimicrobial properties. Some studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting MIC values as low as 6.25 µg/mL .

Case Studies

- Anticancer Activity : In one study focusing on the synthesis of various quinoxaline derivatives, researchers found that the presence of specific substituents significantly influenced cytotoxicity against cancer cells. The study highlighted that compounds with a quinoxaline scaffold exhibited selective targeting capabilities towards cancerous cells .

- Antimicrobial Efficacy : A study conducted on newly synthesized quinoxaline derivatives demonstrated their effectiveness against both bacterial and fungal strains. Compounds were evaluated for their antimicrobial activity through standard susceptibility testing methods, revealing several candidates with low MIC values .

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease processes, leading to its therapeutic effects. For example, it has been shown to increase caspase 3 activity, which promotes programmed cell death in cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Functional Group and Substituent Analysis

- Amide vs. Ester Groups: The target compound’s amide group likely improves metabolic stability compared to ester-containing analogs like Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate .

- Methyl Substitution: The methyl group on the amide nitrogen in the target compound reduces steric hindrance compared to the bulky diphenylpropyl group in N-(3,3-diphenylpropyl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide . This may improve membrane permeability but reduce lipophilicity.

Biological Activity

N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound belonging to the quinoxaline family, which is notable for its diverse biological activities. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₃, featuring a fused bicyclic structure that includes nitrogen atoms. The presence of a methyl group, carbonyl group, and amide functional groups contributes to its chemical reactivity and biological profile .

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions that typically include the formation of the quinoxaline ring followed by the introduction of the amide group. The detailed synthetic pathway can vary based on the starting materials and conditions used .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are crucial targets in cancer therapy. The compound showed IC₅₀ values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Activity Description |

|---|---|---|---|

| 4a | MCF-7 | 0.81 | Strong anticancer activity |

| 5 | HepG2 | 0.90 | Strong anticancer activity |

| 11 | HCT-116 | 0.60 | Potent EGFR inhibition |

| 13 | MCF-7, HepG2 | 0.40 | Dual EGFR and COX inhibition |

The compound demonstrated a remarkable growth inhibition percentage across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

The mechanism underlying the anticancer effects of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, quinoxaline derivatives like this compound have been reported to exhibit various other biological activities including:

- Anti-inflammatory : Some derivatives have demonstrated COX inhibitory activity.

- Antimicrobial : Quinoxaline compounds have shown efficacy against different bacterial strains.

- Antiviral : Certain derivatives possess antiviral properties against specific viruses .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoxaline derivatives:

- Study on Anticancer Activity : A comprehensive evaluation of multiple quinoxaline derivatives revealed that those with specific substituents exhibited enhanced anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. Notably, compounds with electron-withdrawing groups showed increased potency .

- Inhibition Studies : Research indicated that specific structural modifications to the quinoxaline scaffold could enhance selectivity for EGFR or COX enzymes, suggesting a pathway for optimizing drug design based on desired therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for N-Methyl-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

The compound can be synthesized via condensation reactions involving benzene-1,2-diamines and carbonyl precursors, followed by functionalization of the quinoxaline core. Key steps include:

- Reacting benzene-1,2-diamine with acetylenic esters or 1,2-dicarbonyl compounds under controlled temperatures (60–80°C) in polar aprotic solvents like acetonitrile .

- Introducing the N-methyl propanamide moiety via nucleophilic acyl substitution, optimized using catalysts such as DMAP (4-dimethylaminopyridine) .

- Monitoring reaction progress via TLC and HPLC to ensure intermediate purity (>95%) before proceeding to subsequent steps .

Q. How is the purity and structural integrity of the compound verified?

Analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 3.65 ppm for methoxy groups, δ 12.59 ppm for NH protons) .

- FTIR spectroscopy : Identification of carbonyl (C=O, ~1622 cm⁻¹) and amide (N–H, ~3416 cm⁻¹) stretches .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 314.1264) .

Advanced Research Questions

Q. What crystallographic methods are employed for structural elucidation?

- Single-crystal X-ray diffraction (SC-XRD) : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXL (via WinGX suite) for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions with bond lengths ~2.8 Å) .

- Validation : ORTEP for Windows to visualize anisotropic displacement ellipsoids and PLATON for symmetry checks .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Variable optimization : Systematic screening of solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., 5–20 mol% DMAP) .

- Design of Experiments (DoE) : Response surface methodology (RSM) to identify critical factors (e.g., pH, reaction time) affecting yield .

- Statistical analysis : ANOVA to compare datasets and identify outliers in published protocols .

Q. What in silico methodologies predict the compound’s biological activity?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase binding pockets) .

- Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., logP, polar surface area) with bioactivity data .

Q. How can reaction mechanisms involving this compound be studied experimentally?

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., NH groups) to probe rate-determining steps .

- In situ spectroscopy : ReactIR or NMR to monitor intermediates (e.g., enamine formation during cyclization) .

- Computational studies : DFT (B3LYP/6-31G*) to map transition states and calculate activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.